molecular formula C27H23ClN4O3S B2640637 4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide CAS No. 1115324-00-9

4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Cat. No. B2640637
CAS RN: 1115324-00-9
M. Wt: 519.02
InChI Key: IPPRDBVYGYMOES-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to create the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include information about the reagents it reacts with, the products of the reaction, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Features

This compound belongs to the class of α-aminophosphonates, which have shown interesting biological activities. The structural similarity of α-aminophosphonates to natural α-amino carboxylic acids and their tetrahedral configuration at phosphorus makes them versatile for various applications . The compound’s chemical structure includes a quinazolinone core with a cyclopropylbenzamide substituent and a thioether linkage. Here’s the simplified structure:

Compound: 4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide\text{Compound: } \text{4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide} Compound: 4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Anticancer Activity

Mechanism of Action: In silico target hunting reveals that this compound inhibits DNA topoisomerase II, a critical enzyme involved in DNA replication and repair. This mechanism contributes to its anticancer activity .

Cytotoxic Evaluation: The compound was screened for cytotoxic activity against various cancer cell lines:

Notably, compounds (8b, –4OMe), (8h, –4NO2), and (8j, –2I, –4CF3) exhibited better anticancer activity compared to the standard drug Adriamycin .

Other Potential Applications

While anticancer activity stands out, this compound’s structural features suggest broader potential:

Mechanism of Action

This typically applies to drugs and describes how they exert their effects at the molecular level. It can involve the drug’s interactions with proteins, DNA, or other molecules in the body .

Safety and Hazards

This involves information about the compound’s toxicity, flammability, and environmental impact. It can also include precautions that should be taken when handling the compound .

properties

IUPAC Name

4-[[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3S/c28-19-4-3-5-21(14-19)29-24(33)16-36-27-31-23-7-2-1-6-22(23)26(35)32(27)15-17-8-10-18(11-9-17)25(34)30-20-12-13-20/h1-11,14,20H,12-13,15-16H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPRDBVYGYMOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

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